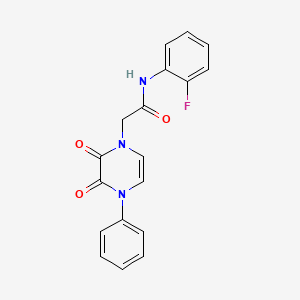![molecular formula C18H16N2O2 B6518075 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-72-0](/img/structure/B6518075.png)
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (hereafter referred to as “1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione”) is a novel compound that has been synthesized in laboratory settings and has recently shown promise in scientific research applications. It is a derivative of pyrazine and has been studied for its potential as a drug candidate for the treatment of certain diseases.
Applications De Recherche Scientifique
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug candidate for the treatment of certain diseases. It has been shown to have anti-inflammatory and anti-bacterial properties, which make it a promising candidate for the treatment of infection-related diseases. It has also been studied for its potential use as an anticonvulsant, as well as for its potential to reduce the risk of cardiovascular disease.
Mécanisme D'action
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking the production of these mediators, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can reduce inflammation in the body and may be useful in the treatment of certain inflammatory diseases. In addition, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-bacterial, and anticonvulsant properties. In addition, it has been shown to reduce the risk of cardiovascular disease by inhibiting the production of certain inflammatory mediators. In animal studies, it has been shown to reduce the size of tumors, suggesting it may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It also has a low toxicity, making it safe for use in laboratory experiments. However, it is difficult to obtain in large quantities, and the synthesis process is time-consuming.
Orientations Futures
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has potential for use in the treatment of a variety of diseases, including infection-related diseases, epilepsy, and cancer. Future research should focus on the development of more efficient synthesis methods, as well as on further studies to evaluate the safety and efficacy of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in humans. Additional research should also focus on the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to reduce the risk of cardiovascular disease and to improve the quality of life for patients with certain diseases. Finally, further research should be conducted to evaluate the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to act as an antioxidant and to protect against oxidative stress.
Méthodes De Synthèse
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized from the reaction of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione and 3-methylphenylmagnesium bromide. The reaction is catalyzed by copper(I) iodide and is conducted in toluene at room temperature. The yield of the reaction is approximately 70%.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-5-7-15(12-14)13-19-10-11-20(18(22)17(19)21)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPDNFCWFDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)

![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)

